molecular formula C22H20N2O3S2 B2640482 4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-61-8

4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2640482
CAS No.: 627833-61-8
M. Wt: 424.53
InChI Key: RVVKKADCHPQMIH-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Sulfonylation and amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine: can be compared with other sulfonyl-containing oxazole derivatives.

    Thiophene-based compounds: These compounds share the thiophene ring and may exhibit similar chemical reactivity.

    Oxazole derivatives: Compounds with the oxazole ring can be compared in terms of their synthetic routes and applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-5-9-17(10-6-15)14-23-21-22(24-20(27-21)19-4-3-13-28-19)29(25,26)18-11-7-16(2)8-12-18/h3-13,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVKKADCHPQMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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